Linker Atom Differentiation – Ether Oxygen vs. Direct C–C Bond to Piperidine
The target compound (CAS 1420894-14-9) features a benzimidazol-2-yloxy substituent connected through an ether oxygen, while the closest commercial analog, tert‑butyl 3‑(1H‑benzimidazol‑2‑yl)piperidine‑1‑carboxylate (CAS 1229000-10-5), bears a direct C–C bond . This atomic difference results in a distinct molecular formula (C₁₇H₂₃N₃O₃ vs. C₁₇H₂₃N₃O₂) and introduces a hydrogen‑bond acceptor site at the ether oxygen that can engage in key target interactions or alter physicochemical properties such as solubility and metabolic stability .
| Evidence Dimension | Linker atom identity and molecular formula |
|---|---|
| Target Compound Data | Ether oxygen (benzimidazol-2-yloxy); C₁₇H₂₃N₃O₃ |
| Comparator Or Baseline | Direct C–C bond (benzimidazol-2-yl); C₁₇H₂₃N₃O₂ (CAS 1229000-10-5) |
| Quantified Difference | Presence of one additional oxygen atom in target; molecular weight 317.4 vs. 301.38 g/mol |
| Conditions | Structural comparison based on published chemical databases and vendor specifications |
Why This Matters
The ether oxygen provides a distinct hydrogen‑bond acceptor that can be critical for target binding and influences the compound's solubility and metabolic profile, making the two compounds non‑interchangeable in lead optimization campaigns.
